rac-Nicotine-d3

説明

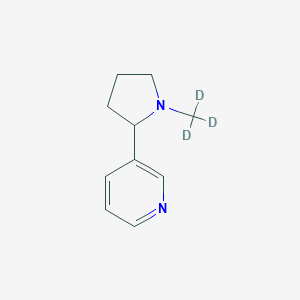

Structure

3D Structure

特性

IUPAC Name |

3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442666 |

Source

|

| Record name | DL-Nicotine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-24-1 |

Source

|

| Record name | DL-Nicotine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to rac-Nicotine-d3: Principles and Applications

Introduction: The Role of Isotopic Labeling in Nicotine Research

In the fields of pharmacology, toxicology, and clinical chemistry, the precise quantification of analytes in complex biological matrices is paramount. Nicotine, a primary alkaloid in tobacco, is a subject of intense study due to its addictive properties and physiological effects.[1][2] rac-Nicotine-d3 is a deuterated analog of nicotine, specifically (±)-3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine.[3] The "rac-" prefix denotes a racemic mixture, containing equal parts (R)- and (S)-enantiomers, mirroring the composition of some synthetic nicotine products.

The strategic replacement of three hydrogen atoms on the N-methyl group with deuterium—a stable, heavy isotope of hydrogen—imparts a 3-dalton mass shift (M+3) without significantly altering the molecule's chemical properties. This subtle yet critical modification makes rac-Nicotine-d3 an indispensable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] Its near-identical physicochemical behavior to unlabeled nicotine ensures it can trace the analyte through sample extraction, derivatization, and ionization, thereby correcting for procedural variability and matrix effects. This guide provides a technical overview of rac-Nicotine-d3, focusing on its application, underlying principles, and best practices for its use in a research setting.

Physicochemical Profile

A thorough understanding of the properties of a reference standard is fundamental to its effective application. The key physicochemical characteristics of rac-Nicotine-(methyl-d3) are summarized below.

| Property | Value | Source |

| CAS Number | 69980-24-1 | [1] |

| Molecular Formula | C₁₀D₃H₁₁N₂ | |

| Molecular Weight | 165.25 g/mol | [6] |

| Mass Shift vs. Unlabeled | M+3 | |

| Isotopic Purity | Typically ≥99 atom % D | [5] |

| Chemical Purity | Typically ≥99% (CP) | |

| Appearance | Neat liquid / Oil | [6] |

| Boiling Point | 247 °C at 745 mmHg | |

| Density | ~1.029 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.5265 | |

| Storage Temperature | −20°C |

Core Application: Internal Standard for Quantitative Mass Spectrometry

The gold standard for quantifying small molecules in complex samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS).

The Principle of Stable Isotope Dilution

Stable Isotope Dilution Analysis (SIDA) is a methodology that leverages a stable isotope-labeled version of the analyte as the internal standard. rac-Nicotine-d3 is the ideal IS for nicotine quantification for several reasons:

-

Co-elution: It has nearly identical chromatographic retention times to unlabeled nicotine, meaning it experiences the same in-source matrix effects during ionization.

-

Physicochemical Mimicry: It behaves identically during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring that any loss of the target analyte is mirrored by a proportional loss of the IS.

-

Distinct Mass: It is easily differentiated from the endogenous analyte by the mass spectrometer due to its +3 Da mass difference.

Causality: The covalent C-D bond is stronger than the C-H bond. However, for methyl-d3 nicotine, this isotopic difference has a negligible effect on its chromatographic and extraction behavior. Its ionization efficiency in the mass spectrometer source is also virtually identical to the unlabeled form. Therefore, the ratio of the analyte signal to the IS signal remains constant throughout the analytical workflow, regardless of sample loss or matrix-induced signal suppression/enhancement. This stable ratio is what enables precise and accurate quantification.

Experimental Workflow for Nicotine Quantification

The general workflow for using rac-Nicotine-d3 as an internal standard is a multi-step process designed to isolate and accurately measure nicotine from a complex matrix.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Protocol: Quantification of Nicotine in Human Urine by LC-MS/MS

This protocol is a representative method synthesized from established procedures for the analysis of nicotine and its metabolites.[7][8][9]

1. Preparation of Standards and Reagents:

- Stock Solutions: Prepare 1 mg/mL stock solutions of unlabeled nicotine and rac-Nicotine-d3 (IS) in methanol. Store at -20°C.

- Calibration Standards: Perform serial dilutions of the unlabeled nicotine stock solution in blank urine to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

- Working IS Solution: Dilute the rac-Nicotine-d3 stock solution with methanol to a concentration of 100 ng/mL.

- Extraction Solvent: Dichloromethane or a mixture of methylene chloride and diethyl ether (50:50 v/v).[7]

- Basification Agent: 2N Sodium Hydroxide (NaOH).

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 500 µL of each urine sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.

- Add 25 µL of the 100 ng/mL working IS solution to every tube (except for "double blank" samples). The final IS concentration is 5 ng/mL.

- Vortex briefly to mix.

- Add 50 µL of 2N NaOH to each tube to basify the sample (pH > 9). This ensures nicotine is in its uncharged form, maximizing extraction into an organic solvent.

- Add 1 mL of extraction solvent. Cap and vortex vigorously for 2 minutes.

- Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

- Carefully transfer the lower organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to mix.

3. LC-MS/MS Conditions:

- LC Column: C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm).[7]

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Flow Rate: 0.4 mL/min.

- Gradient: A typical gradient might start at 5-10% B, ramp to 70-90% B over 3-4 minutes, hold, and then re-equilibrate.

- Injection Volume: 5 µL.

- Ionization: Electrospray Ionization, Positive Mode (ESI+).

- MRM Transitions: Monitor the specific precursor → product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.1 | 132.1 |

| rac-Nicotine-d3 | 166.2 | 132.1 or 101.0 |

Note: The product ion for Nicotine-d3 can vary. Fragmentation of the pyridine ring (132.1) is common, but fragmentation of the deuterated pyrrolidine ring can also be monitored.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Nicotine Area / Nicotine-d3 Area) against the nominal concentration of the calibrators.

- Use a weighted (1/x or 1/x²) linear regression to fit the curve.

- Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Pharmacokinetic and Metabolic Research

Beyond its role as an internal standard, rac-Nicotine-d3 is a valuable tool for tracing the fate of nicotine in vivo.

Tracing Metabolic Pathways

Administering deuterated nicotine to subjects allows researchers to distinguish the dosed nicotine and its resulting metabolites from any pre-existing or co-administered unlabeled nicotine.[10] This is crucial for accurately determining pharmacokinetic parameters like clearance, half-life, and volume of distribution without a "washout" period.

The primary metabolic pathway for nicotine is C-oxidation to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[7] Studies using deuterium-labeled nicotine have confirmed that this is the most rapid metabolic pathway.[11]

Caption: Major metabolic pathway of rac-Nicotine-(methyl-d3).

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. This is known as the Kinetic Isotope Effect. For N-methyl-d3 nicotine, the primary metabolic conversion to cotinine involves oxidation at the C5' position of the pyrrolidine ring, not the N-methyl group. Therefore, the KIE for this specific transformation is negligible, making rac-Nicotine-d3 an excellent tracer that accurately reflects the metabolic fate of natural nicotine. However, for minor pathways like N-demethylation to nornicotine, a slight KIE may be observable.[10]

Synthesis, Quality Control, and Safety

Synthesis Overview

While specific synthesis routes are proprietary, a common method involves the N-methylation of a precursor like (±)-nornicotine using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I). The reaction introduces the three deuterium atoms onto the nitrogen of the pyrrolidine ring.

Quality Control for Researchers

When procuring rac-Nicotine-d3 for research, it is critical to verify the following from the Certificate of Analysis (CoA):

-

Identity Confirmation: Confirmed by techniques like Mass Spectrometry and NMR.

-

Chemical Purity: Should be >98% as determined by HPLC or GC-MS to ensure that unlabeled nicotine or other impurities do not interfere with the analysis.

-

Isotopic Enrichment: Reported as "atom % D," this value should be high (e.g., ≥99%) to minimize the contribution of M+0, M+1, and M+2 isotopes to the unlabeled analyte's signal.

-

Solution Concentration: If purchased as a solution, the concentration should be certified and traceable.

Safety and Handling

Nicotine is a highly toxic compound. rac-Nicotine-d3 should be handled with the same level of caution as unlabeled nicotine.

-

Hazard Classification: Acutely toxic if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing gloves, a lab coat, and safety glasses.

-

Storage: Store tightly sealed in a freezer at -20°C to prevent degradation.

Conclusion

rac-Nicotine-d3 is more than just a labeled molecule; it is a fundamental tool that enables precision and accuracy in nicotine research. Its primary role as an internal standard in mass spectrometry is critical for obtaining reliable quantitative data in toxicology, clinical monitoring, and pharmaceutical development. Furthermore, its application in metabolic and pharmacokinetic studies provides invaluable insights into the in vivo behavior of nicotine. By understanding the principles behind its use and adhering to rigorous analytical protocols, researchers can leverage rac-Nicotine-d3 to produce high-quality, defensible scientific data.

References

-

Title: Nicotine D3 | CAS No: 69980-24-1 Source: Cleanchem URL: [Link]

-

Title: Nicotine Chemistry, Metabolism, Kinetics and Biomarkers Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases Source: Restek Resource Hub URL: [Link]

-

Title: rac-Nicotine-D4 | CAS 350818-69-8 Source: Veeprho URL: [Link]

-

Title: Metabolism of nicotine to cotinine studied by a dual stable isotope method Source: PubMed - NIH URL: [Link]

-

Title: Nicotine-D3 solution - CRM LABSTANDARD Source: CRM LABSTANDARD URL: [Link]

-

Title: Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking Source: PubMed - NIH URL: [Link]

Sources

- 1. rac-Nicotine-d3 | CAS 69980-24-1 | LGC Standards [lgcstandards.com]

- 2. rac-Nicotine-13CD3 | CAS 909014-86-4 | LGC Standards [lgcstandards.com]

- 3. Nicotine-D3 solution – CRM LABSTANDARD [crmlabstandard.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rac-Nicotine-2’,3’,3’-d3 | CymitQuimica [cymitquimica.com]

- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 8. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 10. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

rac-Nicotine-d3: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of racemic-Nicotine-d3 (rac-Nicotine-d3), a critical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the causality behind experimental choices and protocols, ensuring scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

rac-Nicotine-d3, also known as (±)-3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine, is a deuterated isotopologue of nicotine.[1] The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[2] Its racemic nature indicates an equal mixture of the (S)- and (R)-enantiomers.[3]

The fundamental chemical and physical properties of rac-Nicotine-d3 are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁D₃N₂ | [4] |

| Molecular Weight | 165.25 g/mol | [4] |

| CAS Number | 69980-24-1 | [1] |

| Appearance | Colorless to brown liquid | [5] |

| Boiling Point | 247 °C at 745 mmHg (for unlabeled nicotine) | [6] |

| Density | 1.029 g/mL at 25 °C (for unlabeled nicotine) | [6] |

| Refractive Index | n20/D 1.5265 (for unlabeled nicotine) | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2][6] |

Expert Insight: The high isotopic purity is a critical parameter for an internal standard. It ensures a minimal contribution to the signal of the unlabeled analyte, thereby enhancing the accuracy of quantification.[7] The physical properties, largely mirroring those of unlabeled nicotine, dictate that it should be handled as a potentially viscous liquid, with precautions taken to prevent exposure to light and air to avoid degradation.[5]

Synthesis and Isotopic Labeling

The synthesis of rac-Nicotine-d3 typically involves the methylation of a nornicotine precursor using a deuterated methylating agent. A common strategy is to employ a deuterated methyl iodide (CD₃I) or a similar d3-methylating agent in the final step of a nicotine synthesis pathway.[8][9]

A plausible synthetic route is outlined below. This approach leverages established methods for nicotine synthesis with a specific focus on the introduction of the isotopic label.[3][5]

Caption: General fragmentation pathway of rac-Nicotine-d3 in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and the site of deuterium labeling.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of rac-Nicotine-d3, the characteristic singlet corresponding to the N-methyl protons in unlabeled nicotine (typically around 2.1-2.8 ppm depending on the solvent and protonation state) will be absent. [10][11]The other proton signals of the pyridine and pyrrolidine rings will remain, although minor shifts may be observed due to the isotopic effect of deuterium. [12] ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show all the carbon signals expected for the nicotine structure. The carbon of the N-methyl-d3 group will exhibit a characteristic multiplet due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from that of the unlabeled N-methyl carbon. [13][14] Expert Insight: The absence of the N-methyl proton signal in the ¹H NMR spectrum is a definitive confirmation of successful deuteration at the intended position. The multiplet pattern of the N-CD₃ carbon in the ¹³C NMR spectrum provides further evidence and can be used to assess the isotopic enrichment. [15]

Applications in Research and Drug Development

The primary and most critical application of rac-Nicotine-d3 is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). [16] Causality of Use as an Internal Standard: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons: [16][17]* Co-elution: rac-Nicotine-d3 has nearly identical chromatographic behavior to unlabeled nicotine, meaning they elute at the same time from the LC column. This is crucial for correcting variations in instrument response and matrix effects.

-

Similar Ionization Efficiency: The deuterated and unlabeled forms have very similar ionization efficiencies in the mass spectrometer source.

-

Correction for Sample Loss: By adding a known amount of rac-Nicotine-d3 to a sample at the beginning of the extraction process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

Experimental Protocol: Quantification of Nicotine in Biological Matrices using LC-MS/MS with rac-Nicotine-d3 Internal Standard

This protocol provides a general framework for the quantification of nicotine in plasma or urine.

1. Sample Preparation: a. To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of a working solution of rac-Nicotine-d3 (concentration to be optimized based on the expected analyte concentration). b. Add a precipitation solvent (e.g., acetonitrile) to the sample to precipitate proteins. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: Use a suitable C18 or other appropriate reversed-phase column to achieve chromatographic separation of nicotine from other matrix components. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. c. MRM Transitions: Monitor the specific precursor-to-product ion transitions for both nicotine and rac-Nicotine-d3.

3. Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of the nicotine calibrators to the peak area of the rac-Nicotine-d3 internal standard against the concentration of the calibrators. b. Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for quantitative analysis using rac-Nicotine-d3.

Handling, Storage, and Safety

Handling: rac-Nicotine-d3 should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as a hazardous substance and can be toxic if swallowed, inhaled, or absorbed through the skin.

Storage: It is recommended to store rac-Nicotine-d3 at -20°C for long-term stability. [6]The container should be tightly sealed to prevent exposure to moisture and light, which can cause degradation.

Safety: Refer to the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

rac-Nicotine-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties, high isotopic purity, and predictable behavior in analytical systems make it the internal standard of choice for the accurate and precise quantification of nicotine in a variety of complex matrices. Understanding the principles behind its synthesis, characterization, and application, as outlined in this guide, empowers researchers to develop and validate robust analytical methods, ultimately leading to more reliable and impactful scientific findings.

References

- D. W. Armstrong, X. Wang, A. Ercal, Enantiomeric composition of nicotine in smokeless tobacco, medicinal products, and commercial reagents, Chirality, 10 (1998) 587-591.

-

El-Bahr, S. M., & Al-Subaie, A. M. (2018). Free-Base Nicotine Determination in Electronic Cigarette Liquids by 1H NMR Spectroscopy. Chemical Research in Toxicology, 31(7), 601–605. [Link]

-

G. Hellinghausen, J. T. Lee, C. A. Weatherly, D. A. Lopez, D. W.. Armstrong, Evaluation of nicotine in tobacco-free-nicotine commercial products, Drug Testing and Analysis,. () DOI 10.1002/dta.2145.

-

Cleanchem. (n.d.). Nicotine D3 | CAS No: 69980-24-1. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

IJIRT. (2022, March 13). A Review on Synthesis of Nicotine. Retrieved from [Link]

-

Shahkhatuni, A. A., Shahkhatuni, A. G., & Harutyunyan, A. S. (2021). Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39369-39377. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

-

Joseph, A. M., & Hecht, S. S. (2014). Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of methyl-d3-amine and salts thereof.

-

ResearchGate. (n.d.). Why is deuterium used in NMR?. Retrieved from [Link]

-

Chen, C., & Isabelle, L. M. (2006). Tobacco smoke particulate matter chemistry by NMR. Magnetic Resonance in Chemistry, 44(12), 1141–1153. [Link]

-

Cross, O. P., & Opella, S. J. (2019). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. PubMed. Retrieved from [Link]

-

Vitale, P., & Piacenti, F. (2025, August 7). Recent Advances in the Synthesis of Nicotine and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2020). Bioinspired design of a robust d3-methylating agent. Science Advances, 6(19), eaba0843. [Link]

-

ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Liu, J., et al. (n.d.). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Research Square. [Link]

-

Pankow, J. F., & Tavakoli, A. D. (2003). Fraction of Free-Base Nicotine in Fresh Smoke Particulate Matter from the Eclipse “Cigarette” by 1H NMR Spectroscopy. Chemical Research in Toxicology, 16(8), 1013–1018. [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

University of Bristol. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

-

ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Veeprho. (n.d.). rac-Nicotine-D4 | CAS 350818-69-8. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rac-Nicotine-2’,3’,3’-d3 | CymitQuimica [cymitquimica.com]

- 5. ijirt.org [ijirt.org]

- 6. DL-ニコチン-(メチル-d3) 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. texilajournal.com [texilajournal.com]

- 17. nebiolab.com [nebiolab.com]

The Synthesis and Characterization of rac-Nicotine-d3: A Technical Guide

This guide provides an in-depth exploration of the synthesis and characterization of racemic-Nicotine-d3, a crucial isotopically labeled internal standard for quantitative bioanalytical studies.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the scientific principles and practical methodologies underpinning the creation and validation of this essential analytical tool.

The Imperative of Isotopic Labeling in Nicotine Research

Nicotine, a primary alkaloid in tobacco, and its derivatives are extensively studied for their roles in addiction, neurodegenerative diseases like Parkinson's and Alzheimer's, and as potential therapeutic agents.[3][4] Accurate quantification of nicotine and its metabolites in biological matrices is paramount for pharmacokinetic, metabolic, and toxicological studies. Stable isotope-labeled internal standards, such as rac-Nicotine-d3, are indispensable for achieving the required precision and accuracy in mass spectrometry-based assays.[1][2][5][6] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing for its differentiation and use in correcting for matrix effects and variations in sample processing.[7]

Strategic Synthesis of rac-Nicotine-d3

The synthesis of rac-Nicotine-d3, specifically labeled on the N-methyl group, requires a strategic approach that introduces the deuterium atoms in a stable position. A common and efficient method involves the N-methylation of a suitable precursor, nornicotine, using a deuterated methylating agent.

Synthetic Pathway Overview

The synthesis commences with commercially available racemic nornicotine. The key transformation is the introduction of the trideuteromethyl group onto the secondary amine of the pyrrolidine ring. This is typically achieved through reductive amination or direct methylation with a deuterated reagent.

Caption: A generalized synthetic scheme for the preparation of rac-Nicotine-d3 from rac-nornicotine.

Detailed Synthetic Protocol

Materials:

-

rac-Nornicotine

-

Iodomethane-d3 (CD3I) or Dimethyl-d6 sulfate ((CD3)2SO4)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of rac-nornicotine in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Methylation: Add iodomethane-d3 dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude rac-Nicotine-d3 by column chromatography on silica gel or by vacuum distillation to obtain the final product with high purity.

Comprehensive Characterization of rac-Nicotine-d3

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized rac-Nicotine-d3. A multi-technique approach is employed to provide a complete profile of the molecule.

Analytical Workflow

The characterization process involves a synergistic combination of spectroscopic and chromatographic techniques to ensure the synthesized compound meets the stringent requirements for use as an internal standard.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]

- 4. rac-Nicotine-d3 | CAS 69980-24-1 | LGC Standards [lgcstandards.com]

- 5. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Storage of rac-Nicotine-d3

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical parameters governing the stability of racemic-Nicotine-d3 (rac-Nicotine-d3). As a deuterated internal standard, the integrity of rac-Nicotine-d3 is paramount for accurate and reproducible quantitative analysis in various research and development applications. This document synthesizes information from technical data sheets, stability studies of related compounds, and established international guidelines to offer a comprehensive understanding of the factors influencing its stability and to provide actionable protocols for its proper storage and handling.

Introduction to rac-Nicotine-d3: The Importance of Isotopic and Chemical Purity

rac-Nicotine-d3 is a stable isotope-labeled form of nicotine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to those of unlabeled nicotine, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process[1].

The reliability of quantitative data is directly dependent on the chemical and isotopic purity of the internal standard. For deuterated standards to be effective, they must exhibit high isotopic enrichment (typically ≥98%) and high chemical purity (>99%)[2]. Degradation of the standard can lead to the formation of impurities that may interfere with the analysis or result in an inaccurate quantification of the target analyte.

Factors Influencing the Stability of rac-Nicotine-d3

The stability of rac-Nicotine-d3 is influenced by several environmental factors, mirroring the known sensitivities of nicotine. The primary drivers of degradation are temperature, light, oxygen, and pH.

Temperature

Temperature is a critical factor in the long-term stability of rac-Nicotine-d3. Supplier recommendations consistently point towards cold storage to minimize degradation.

-

Recommended Storage: The most common and highly recommended storage temperature for rac-Nicotine-d3 is -20°C [3][4].

-

Long-Term Stability: At -20°C, rac-Nicotine-d3 has been reported to be stable for at least 4 years[3].

-

Shipping Conditions: While long-term storage is at low temperatures, the compound is often shipped at room temperature, indicating short-term stability at ambient conditions[3]. However, upon receipt, it should be immediately transferred to the recommended storage conditions.

Light (Photostability)

Nicotine is known to be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the formation of various byproducts. One supplier of a related deuterated nicotine compound explicitly states to "May Turn Brown on Exposure to Light or Air"[5].

Oxygen (Oxidative Degradation)

Oxidative degradation is a significant pathway for nicotine decomposition. The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, leading to the formation of products such as cotinine-d3 and nicotine-N'-oxide-d3. This process can be accelerated by the presence of light and elevated temperatures.

pH

Solvent

The choice of solvent can impact the stability of rac-Nicotine-d3 in solution. While some suppliers provide the compound neat (as a pure substance), it is often sold as a solution in solvents like methanol or ethanol[3][7]. For long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize the potential for solvent-mediated degradation. Aqueous solutions of nicotine have been shown to be less stable than solutions in organic solvents[6].

Recommended Storage and Handling Protocols

To ensure the long-term integrity of rac-Nicotine-d3, the following storage and handling procedures are recommended:

-

Upon Receipt: Immediately store the compound at -20°C.

-

Container: Keep the compound in its original vial, which is typically made of amber glass to protect it from light. Ensure the cap is tightly sealed to prevent exposure to air and moisture.

-

Aliquoting: For frequent use, it is advisable to prepare aliquots of a stock solution to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation of the primary stock.

-

Inert Atmosphere: For neat compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.

-

Solution Preparation: When preparing solutions, use high-purity, anhydrous solvents. If working with aqueous solutions for immediate use, prepare them fresh and protect them from light.

Signs of Degradation

Visual inspection can sometimes indicate degradation of nicotine-containing compounds. A change in color from colorless or pale yellow to brown is a common sign of degradation[5]. However, the absence of a color change does not guarantee stability. The most reliable way to assess the purity of rac-Nicotine-d3 is through analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the isotopic purity and identify any degradation products.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess chemical purity and detect the presence of impurities.

Experimental Protocol for Stability Assessment

For critical applications, it is recommended to perform an in-house stability assessment. The following is a general protocol based on ICH Q1A guidelines for stability testing of new drug substances[8][9][10].

Objective: To evaluate the stability of rac-Nicotine-d3 in a specific solvent under defined storage conditions.

Materials:

-

rac-Nicotine-d3

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Amber glass vials with screw caps

-

Calibrated analytical balance

-

LC-MS/MS system

Procedure:

-

Solution Preparation: Prepare a stock solution of rac-Nicotine-d3 in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Dispense the stock solution into multiple amber glass vials.

-

Storage Conditions: Store the vials under the desired conditions to be tested (e.g., long-term at -20°C, accelerated at 4°C and room temperature). Include a set of vials protected from light (wrapped in aluminum foil) to serve as a control.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term storage).

-

Analysis: At each time point, analyze the samples by a validated LC-MS/MS method to determine the concentration and purity of rac-Nicotine-d3.

-

Data Evaluation: Compare the results to the initial (time 0) analysis. A significant change in concentration or the appearance of degradation peaks would indicate instability under the tested conditions.

Summary of Stability and Storage Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes thermal degradation and preserves long-term stability. |

| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |

| Atmosphere | Tightly sealed container (inert gas for neat compound) | Minimizes oxidation. |

| Solvent for Solutions | High-purity, anhydrous organic solvents | Enhances stability compared to aqueous solutions. |

| pH of Solutions | Acidic to neutral | Nicotine is generally more stable in its salt form. |

| Handling | Aliquot for frequent use | Avoids repeated freeze-thaw cycles and contamination. |

Visualizations

Caption: Key environmental factors influencing the degradation of rac-Nicotine-d3.

Caption: Recommended workflow for the storage and handling of rac-Nicotine-d3.

Conclusion

The stability of rac-Nicotine-d3 is crucial for its function as a reliable internal standard in quantitative analysis. By understanding the factors that contribute to its degradation and adhering to the recommended storage and handling protocols, researchers can ensure the integrity of their analytical results. The primary storage condition is at -20°C, protected from light and air. For solutions, the use of high-purity, anhydrous organic solvents is recommended. Regular assessment of purity, especially for long-term studies, is a good laboratory practice to maintain the quality and reliability of this essential analytical standard.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc., 2025-10-30. [Link]

-

ISO Guide 34:2000 General requirements for the competence of reference material producers. iTeh Standards. [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003-02-06. [Link]

-

Gajewska, M., et al. The kinetics of nicotine degradation, enzyme activities and genotoxic potential in the characterization of tobacco waste composting. PubMed, 2009-09-15. [Link]

-

Zhong, C., et al. Biodegradation of tobacco waste by composting: Genetic identification of nicotine-degrading bacteria and kinetic analysis of transformations in leachate. ResearchGate, 2013-01. [Link]

-

Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace, 2005-01-30. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency, 2003-08-01. [Link]

-

Janež, N., & Knež, Ž. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. National Institutes of Health, 2021-04-25. [Link]

-

ISO GUIDE 34: 2009 WORKING DOCUMENT. Asia Pacific Laboratory Accreditation Cooperation, 2015-04-14. [Link]

-

Nicotine D3. Cleanchem. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Kosar, S., et al. Quantitation and Stability of Nicotine in Canadian Vaping Liquids. MDPI, 2023-04-17. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency, 2025-04-30. [Link]

-

Yilkal, B. F., et al. Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. MDPI, 2024-03-29. [Link]

-

ISO Guide 34. News-Medical.Net, 2025-08-27. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed, 2005-01-30. [Link]

-

ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... Assyro AI. [Link]

-

Stability of a reference material property over an extended period of time. NSI Australia, 2021-03-23. [Link]

-

Degradation of Nicotine in Chlorinated Water: Pathways and Kinetics. US EPA. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 5. CAS 69980-24-1: nicotine-methyl-D3 | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. assyro.com [assyro.com]

rac-Nicotine-d3 (CAS: 69980-24-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of racemic-Nicotine-d3 (rac-Nicotine-d3), a deuterated analog of nicotine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their analytical workflows. This document will delve into the fundamental properties, synthesis considerations, and critical applications of rac-Nicotine-d3, with a focus on its role as an internal standard in mass spectrometry-based bioanalysis.

Introduction to rac-Nicotine-d3: The "Gold Standard" Internal Standard

rac-Nicotine-d3 is a form of nicotine where three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling results in a molecule that is chemically identical to nicotine in its reactivity and chromatographic behavior but has a molecular weight that is three daltons higher. This subtle mass shift is the cornerstone of its utility in quantitative analysis, particularly in the field of pharmacokinetics and metabolic studies.[1]

The primary and most critical application of rac-Nicotine-d3 is as an internal standard (IS) for the quantification of nicotine in various biological matrices such as plasma, urine, saliva, and tissue homogenates.[2] The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry because it provides the most accurate and precise measurements by compensating for variations in sample preparation, injection volume, and matrix effects.[3]

Table 1: Key Chemical and Physical Properties of rac-Nicotine-d3

| Property | Value | Source(s) |

| CAS Number | 69980-24-1 | [4] |

| Molecular Formula | C₁₀H₁₁D₃N₂ | [5] |

| Molecular Weight | 165.25 g/mol | [5] |

| Appearance | Pale yellow to colorless liquid | Vendor Information |

| Synonyms | (±)-3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine, DL-Nicotine-d3 | [5] |

Synthesis and Isotopic Purity

While detailed, proprietary synthesis protocols for commercially available rac-Nicotine-d3 are not publicly disclosed, the general approach involves the introduction of the trideuteromethyl group onto the nornicotine precursor. Synthetic strategies for nicotine and its analogs often involve multi-step processes.[6][7] A plausible synthetic route for rac-Nicotine-d3 would involve the methylation of racemic nornicotine using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6.

The critical quality attribute for rac-Nicotine-d3 is its isotopic purity. High isotopic purity ensures that the contribution of the internal standard to the signal of the native analyte is negligible, which is crucial for accurate quantification at low concentration levels. Commercially available standards typically have an isotopic purity of ≥98%.

The Indispensable Role in Quantitative Bioanalysis

The fundamental principle behind using rac-Nicotine-d3 as an internal standard is isotope dilution mass spectrometry (IDMS).[8] A known amount of the deuterated standard is added to the unknown sample at the beginning of the sample preparation process.[9] The analyte (native nicotine) and the internal standard (rac-Nicotine-d3) are then co-extracted, co-purified, and co-analyzed by mass spectrometry.

Because the analyte and the internal standard have nearly identical physicochemical properties, they experience the same losses during sample preparation and the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, one can accurately calculate the concentration of the analyte in the original sample.[10]

Advantages Over Other Internal Standard Types

The use of a stable isotope-labeled internal standard like rac-Nicotine-d3 offers significant advantages over other types of internal standards, such as structural analogs:

-

Co-elution in Chromatography: rac-Nicotine-d3 will co-elute with nicotine in most chromatographic systems, meaning they experience the same matrix effects at the same time.[11]

-

Similar Extraction Recovery: Due to their identical chemical structures, the extraction efficiency of rac-Nicotine-d3 from a complex biological matrix will be the same as that of nicotine.[12]

-

Correction for Ion Suppression/Enhancement: Matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since rac-Nicotine-d3 is affected in the same way as nicotine, the ratio of their signals remains constant, thus correcting for these matrix effects.[3]

Application in Pharmacokinetic and Metabolic Studies

Accurate quantification of nicotine is paramount in pharmacokinetic (PK) studies that aim to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental in drug development, toxicology, and research into nicotine addiction.

Nicotine Metabolism Overview

Nicotine is extensively metabolized in the body, primarily by the liver. The major metabolic pathway involves the conversion of nicotine to cotinine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2A6. Cotinine is then further metabolized to trans-3'-hydroxycotinine. Understanding the rate and extent of this metabolism is crucial for assessing nicotine exposure and its physiological effects.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. rac-Nicotine-d3 | CAS 69980-24-1 | LGC Standards [lgcstandards.com]

- 5. rac-Nicotine-2’,3’,3’-d3 | CymitQuimica [cymitquimica.com]

- 6. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]

- 7. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ukisotope.com [ukisotope.com]

- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [mospace.umsystem.edu]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to rac-Nicotine-d3 for Analytical Applications

This guide provides an in-depth technical overview of racemic-Nicotine-d3 (rac-Nicotine-d3), a critical tool for researchers, analytical scientists, and drug development professionals. We will explore its significance as an internal standard, detail the criteria for selecting a commercial supplier, and provide a comprehensive, field-proven protocol for its application in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Role of Isotopically Labeled Nicotine

Nicotine, a pyridine alkaloid, is a primary psychoactive component of tobacco and a subject of extensive research in pharmacology, toxicology, and addiction studies. Accurate quantification of nicotine and its metabolites in biological matrices is fundamental to this research. The "gold standard" for such quantification is isotope dilution mass spectrometry, which relies on a stable, isotopically labeled internal standard (IS).

rac-Nicotine-d3 (CAS No. 69980-24-1) is the ideal internal standard for the quantification of nicotine.[1][2][3] It is chemically identical to native nicotine but has three deuterium (³H or D) atoms replacing three hydrogen atoms on the N-methyl group. This substitution results in a molecular weight increase of three Daltons (Da).

Why is this important? In mass spectrometry, the instrument can easily distinguish between the analyte (nicotine) and the internal standard (nicotine-d3) based on their mass-to-charge ratios (m/z). Because they are chemically and structurally identical, they co-elute chromatographically and experience the same behavior during sample extraction, ionization, and analysis. Any sample loss or variation in instrument response (e.g., matrix effects) will affect both the analyte and the IS equally. By calculating the ratio of the analyte's signal to the IS's signal, precise and accurate quantification can be achieved, correcting for experimental variability.

The term "rac" or "(±)" indicates that the product is a racemic mixture, containing equal amounts of both the (S)- and (R)-enantiomers of nicotine-d3.

Selecting a Commercial Supplier: A Framework for Quality

The integrity of quantitative data is directly linked to the quality of the reference standards used. When sourcing rac-Nicotine-d3, researchers must look beyond price and availability. The following table summarizes key suppliers and the critical parameters to evaluate.

| Supplier | Example Product Name | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Notes |

| LGC Standards | rac-Nicotine-d3 | 69980-24-1[4] | Not explicitly stated, requires CoA | Not explicitly stated, requires CoA | Often provides materials produced under ISO 17034, ensuring high-quality reference material production. |

| Cayman Chemical | (±)-Nicotine-d3 | 69980-24-1[1] | ≥99% deuterated forms (d1-d3)[1] | ≥98% (by HPLC/TLC)[5] | Provides product inserts and certificates of analysis detailing QC results.[1] |

| CDN Isotopes | (±)-Nicotine-d3 (N-methyl-d3) | 69980-24-1[6] | 99 atom % D[6] | Not explicitly stated, requires CoA | Specifies storage conditions (refrigerated) and stability information.[6] |

| Sigma-Aldrich (Merck) | DL-Nicotine-(methyl-d3) | 69980-24-1[7][8] | 99 atom % D[7] | Not explicitly stated, requires CoA | A major distributor with extensive documentation and support. |

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document for vetting a supplier. It provides a lot-specific quality guarantee.

Key Sections to Scrutinize:

-

Identity and Structure: Confirmed by methods like ¹H-NMR and Mass Spectrometry. The data should be consistent with the known structure of nicotine-d3.[7]

-

Chemical Purity: Typically determined by HPLC-UV or GC-FID. A purity of ≥98% is standard for most applications. This value indicates the percentage of the material that is the target molecule, irrespective of isotopic composition.

-

Isotopic Purity/Enrichment: This is the most critical parameter for an internal standard. It measures the percentage of the molecule that contains the desired number of deuterium atoms (in this case, three). Look for values >98-99 atom % D.[6][7] Low isotopic purity can lead to "crosstalk," where the IS contributes to the analyte signal, compromising accuracy.

-

Solution Concentration (if applicable): If purchased as a solution, the concentration and solvent must be certified.

The logical workflow for selecting a supplier should prioritize the quality and documentation of the reference material to ensure the validity of experimental results.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. criver.com [criver.com]

- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

Navigating the Hazards of rac-Nicotine-d3: A Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for rac-Nicotine-d3.

Introduction

rac-Nicotine-d3, a deuterated isotopologue of nicotine, is a critical internal standard for the quantitative analysis of nicotine in various biological matrices by GC- or LC-MS.[1] As with its non-labeled counterpart, rac-Nicotine-d3 is a potent alkaloid with significant toxicological properties that demand rigorous safety protocols.[2][3] Nicotine is an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and is recognized for its addictive and teratogenic characteristics.[1] This guide provides a comprehensive overview of the safety data for rac-Nicotine-d3, offering in-depth technical information and actionable protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. The toxicological properties of the deuterated form are considered to be comparable to the parent compound.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of rac-Nicotine-d3 is foundational to its safe handling and storage. This substance is a liquid at room temperature, appearing as a colorless to brown oily liquid which may darken with exposure to air.[4][5] Its miscibility with water is a critical factor to consider in the event of a spill, as it can readily contaminate aqueous environments.

Table 1: Physical and Chemical Properties of rac-Nicotine-d3

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁D₃N₂ | [4] |

| CAS Number | 69980-24-1 | [4] |

| Molecular Weight | 165.25 g/mol | [2] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to brown oily liquid | [4][5] |

| Melting Point | -80 °C (-112 °F) | [4] |

| Boiling Point | 247 °C (477 °F) | [4] |

| Density | 1.015 g/cm³ | [4] |

| Vapor Pressure | 0.05 hPa (0.04 mmHg) at 25 °C (77 °F) | [4] |

| Vapor Density | 5.6 (Air = 1) | [4] |

| Water Solubility | Soluble | [4] |

| Partition Coefficient (octanol/water) | log Pow: 1.17 | [4] |

Hazard Identification and GHS Classification

rac-Nicotine-d3 is classified as a highly toxic substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are ingestion, dermal contact, and inhalation.[4] The acute toxicity of this compound is the most significant hazard, with the potential for fatal outcomes upon exposure.

GHS Classification:

-

Acute Toxicity, Oral (Category 2) [4]

-

Acute Toxicity, Dermal (Category 2) [4]

-

Acute toxicity, Inhalation (Category 2)

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)

Signal Word: Danger[4]

Pictograms:

Hazard Statements:

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

The causality behind these classifications lies in nicotine's ability to be rapidly absorbed through the skin, mucous membranes, and the gastrointestinal tract.[2][3] Once absorbed, it acts on the central nervous system, leading to a cascade of toxic effects.[6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling rac-Nicotine-d3 is paramount to mitigating the risks of exposure. The following workflow outlines the critical steps for safe handling, from preparation to disposal.

Caption: Workflow for the Safe Handling of rac-Nicotine-d3.

Engineering Controls

The primary engineering control for handling rac-Nicotine-d3 is a certified chemical fume hood.[4] This is non-negotiable due to the high inhalation toxicity. The fume hood will prevent the accumulation of harmful vapors in the breathing zone of the researcher.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal and ocular exposure.

-

Hand Protection: Wear robust, chemical-resistant gloves, such as nitrile gloves.[4] Given the high dermal toxicity, double-gloving is a recommended practice.

-

Eye/Face Protection: Chemical splash goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat must be worn and kept fully buttoned.[4] Ensure that there is no exposed skin, particularly on the arms and wrists.

Storage and Stability

Proper storage of rac-Nicotine-d3 is essential not only for safety but also for maintaining the chemical's integrity.

-

Temperature: Store at room temperature.[4] However, some suppliers recommend storage at -20°C for long-term stability.[7] Always follow the storage temperature specified by the supplier.

-

Container: Keep the container tightly closed to prevent the release of vapors and to protect the compound from moisture.[4]

-

Light and Air: Protect from light and air, as nicotine can degrade and change color upon exposure.[4][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, a swift and informed response is crucial.

Accidental Release

-

Small Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]

-

Large Spills: Evacuate the area immediately. Wear a self-contained breathing apparatus and full protective clothing. Contain the spill and prevent it from entering drains or waterways.[9]

First Aid Measures

Table 2: First Aid Procedures for rac-Nicotine-d3 Exposure

| Exposure Route | First Aid Procedure | Source |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [6] |

| Dermal Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6] |

| Inhalation | Remove the person from exposure to fresh air immediately. If breathing has stopped, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

Toxicological Information

The toxicological effects of rac-Nicotine-d3 are presumed to be identical to those of unlabeled nicotine. The primary target organ is the central nervous system.[6]

-

Acute Effects: Acute exposure can lead to nausea, vomiting, diarrhea, dizziness, headache, and convulsions.[4] In severe cases, it can result in respiratory failure and death.

-

Chronic Effects: Prolonged or repeated exposure can cause adverse reproductive effects.[6] Nicotine is also recognized for its addictive properties.[2][3]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[4]

LD50 Data (for unlabeled (±)-Nicotine):

Disposal Considerations

All waste containing rac-Nicotine-d3 must be treated as hazardous waste. Dispose of contaminated materials and unused product in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Transportation Information

rac-Nicotine-d3 is regulated for transport.

Conclusion

rac-Nicotine-d3 is an invaluable tool in bioanalytical research, but its high toxicity necessitates a thorough understanding and strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- Safety Data Sheet: (±)-Nicotine-d3 (N-methyl-d3). C/D/N Isotopes Inc.

- rac-Nicotine-2',3',3'-d3. CymitQuimica.

- rac-Nicotine-d3 | CAS 69980-24-1. LGC Standards.

- Safety D

- SAFETY DATA SHEET: DL-Nicotine-(methyl-d3). Sigma-Aldrich.

- Material Safety Data Sheet - Nicotine Ditartrate Dihydr

- Safety D

- SAFETY D

- (±)-Nicotine-d3. Cayman Chemical.

- Nicotine Salts And Pure Nicotine: Storage And Handling.

- Hazardous Substance Fact Sheet: Nicotine. NJ.gov.

- SMOKELESS TOBACCO REFERENCE PRODUCTS PROGRAM Sample Storage and Handling Protocols.

- Transdermal Nicotine Poisoning: A Rare Case Report of Occup

- rac-Cotinine-d3 (1 mg/mL in Methanol). LGC Standards.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rac-Nicotine-2’,3’,3’-d3 | CymitQuimica [cymitquimica.com]

- 3. rac-Nicotine-d3 | CAS 69980-24-1 | LGC Standards [lgcstandards.com]

- 4. stmichaelshospital.com [stmichaelshospital.com]

- 5. nj.gov [nj.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. rac-Cotinine-d3 (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotine in Human Plasma Using rac-Nicotine-d3

Abstract

This application note presents a detailed, high-throughput, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotine in human plasma. The methodology employs a simple and efficient protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, rac-Nicotine-d3, to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring precise and accurate nicotine quantification for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction: The Rationale for Precise Nicotine Quantification

Nicotine is a primary psychoactive alkaloid in tobacco and is the subject of extensive research due to its addictive properties and physiological effects.[4] Accurate measurement of nicotine concentrations in biological matrices is crucial for a wide range of applications, including monitoring tobacco exposure, evaluating nicotine replacement therapies, and conducting pharmacokinetic and toxicokinetic studies.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and specificity.[7] A key element in developing a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as rac-Nicotine-d3, is the ideal choice. It co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[8] This application note provides a comprehensive, step-by-step protocol for nicotine quantification, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Materials and Methods

Reagents and Chemicals

-

Nicotine (≥99% purity)

-

rac-Nicotine-d3 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2EDTA anticoagulant), sourced from at least six different donors for selectivity assessment.[9]

Instrumentation

-

A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000) equipped with an electrospray ionization (ESI) source.[4][5]

-

An ultra-high-performance liquid chromatography (UHPLC) system (e.g., Waters Acquity UPLC, Agilent 1100).[4][10]

-

Analytical column: A reversed-phase column suitable for basic compounds, such as a Waters UPLC BEH Phenyl (30 x 2.1 mm, 1.7 µm) or a Raptor Biphenyl (100 mm x 2.1 mm, 5 µm).[4][5]

Preparation of Standards and Quality Control Samples

Stock solutions of nicotine and rac-Nicotine-d3 are prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.[10] A typical calibration curve range is 1 to 500 ng/mL.[4] QC samples are prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC (HQC).[3]

Experimental Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4]

Step-by-Step Protocol:

-

To 25 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (e.g., 12.5 ng/mL rac-Nicotine-d3 in acetonitrile with 1% ammonium hydroxide).[4]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 4,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

-

Transfer 150 µL of the supernatant to a clean 96-well plate.[4]

-

Dilute the supernatant with 150 µL of water to reduce the organic solvent concentration, which improves peak shape in reversed-phase chromatography.[4]

-

Centrifuge the plate again and inject the supernatant for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of nicotine and its internal standard.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | Waters UPLC BEH Phenyl, 1.7 µm (30 x 2.1 mm)[4] | Phenyl columns offer alternative selectivity for aromatic compounds like nicotine. |

| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water[5] | Provides good protonation of nicotine for positive ion ESI and improves chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] | Acetonitrile is a common organic modifier in reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min[5] | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C[5] | Maintains consistent retention times and peak shapes. |

| Injection Volume | 5 µL[5] | A small injection volume minimizes potential matrix effects. |

| Gradient Elution | A linear gradient from 10% to 70% B over 3 minutes, followed by re-equilibration.[5] | Allows for the efficient elution of nicotine while separating it from potential interferences. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[11][12] | Nicotine contains basic nitrogen atoms that are readily protonated in positive ESI. |

| Capillary Voltage | 1.0 - 3.0 kV | Optimized for maximum signal intensity. |

| Desolvation Temperature | 400-450 °C[5][10] | Efficiently desolvates the mobile phase to facilitate ion formation. |

| Multiple Reaction Monitoring (MRM) | See Table 2 | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 2: MRM Transitions for Nicotine and rac-Nicotine-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Nicotine | 163.2 | 130.1[4] | 117.1[10] | ~20-25 |

| rac-Nicotine-d3 | 166.2 | 130.1[10] | - | ~20-25 |

Note: Collision energies should be optimized for the specific instrument used.[10] The quantifier transition is used for calculating the concentration, while the qualifier transition confirms the identity of the analyte.

Diagram of Nicotine Fragmentation:

Caption: Fragmentation of the protonated nicotine molecule in the mass spectrometer.

Method Validation

A full validation of the bioanalytical method is essential to ensure its reliability for the intended application.[2][13] The validation should be performed according to the principles outlined by regulatory agencies such as the FDA and EMA.[1][3]

Selectivity and Specificity

The method's selectivity is assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of nicotine and the internal standard.[9]

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio of nicotine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[5]

Accuracy and Precision

Accuracy and precision are determined by analyzing replicate QC samples (n=5) at four concentration levels on at least three different days.[3] The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).[3]

Table 3: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 11.2 |

| Low | 3.0 | 98.7 | 6.2 | 99.5 | 7.8 |

| Medium | 150.0 | 101.3 | 4.1 | 100.9 | 5.5 |

| High | 400.0 | 97.9 | 3.5 | 98.6 | 4.9 |

Matrix Effect and Recovery

Matrix effects are evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or internal standard. Recovery of the extraction procedure is determined by comparing the analyte response in extracted samples to that in unextracted samples.

Stability